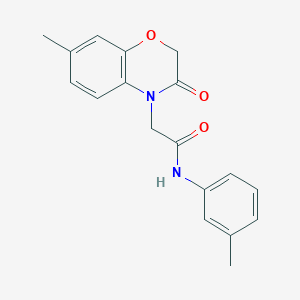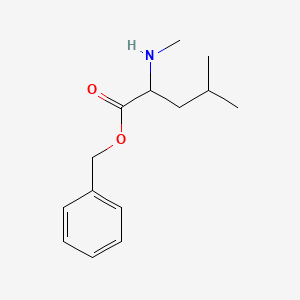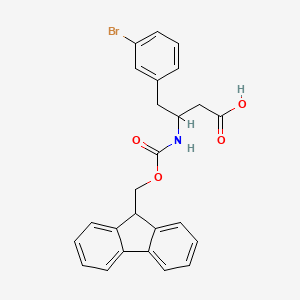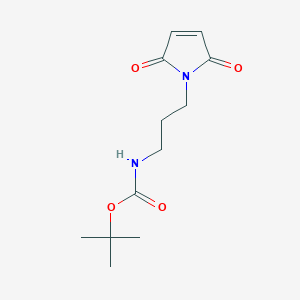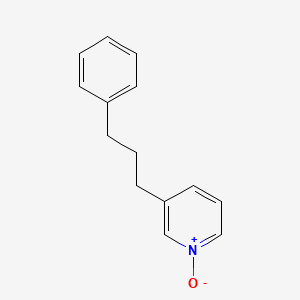
3-(3-Phenylpropyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic organic compound with the molecular formula C14H15NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its role as a ligand in various catalytic processes, particularly in asymmetric epoxidation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropyl)pyridine 1-oxide typically involves the oxidation of 3-(3-Phenylpropyl)pyridine. Common oxidizing agents used for this transformation include peracids such as peracetic acid and perbenzoic acid . Another method involves the use of a urea-hydrogen peroxide complex or sodium perborate as the oxidizing agent .
Industrial Production Methods
In an industrial setting, the oxidation process can be carried out in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This method is considered safer and more efficient compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its parent pyridine derivative.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Peracids, urea-hydrogen peroxide complex, sodium perborate.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as phosphorus oxychloride can be used to introduce substituents at the nitrogen atom.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: 3-(3-Phenylpropyl)pyridine.
Substitution: Chloropyridines when treated with phosphorus oxychloride.
Scientific Research Applications
3-(3-Phenylpropyl)pyridine 1-oxide is widely used in scientific research due to its role as a ligand in catalytic processes. It is particularly significant in the asymmetric epoxidation of olefins, such as indene and styrene . The compound stabilizes the catalyst and increases the reaction rate without affecting enantioselectivity . This makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 3-(3-Phenylpropyl)pyridine 1-oxide exerts its effects involves its role as a ligand in catalytic processes. In the asymmetric epoxidation of indene, the compound stabilizes the manganese salen complex catalyst and facilitates the transport of the oxidant (HOCl) into the organic phase . This increases the reaction rate and ensures high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler N-oxide derivative of pyridine.
4-(3-Phenylpropyl)pyridine N-oxide: A positional isomer with similar properties.
2,3,5-Trimethylpyridine N-oxide: Used as a precursor to the drug omeprazole.
Uniqueness
3-(3-Phenylpropyl)pyridine 1-oxide is unique due to its specific structure, which allows it to act as an effective ligand in catalytic processes. Its ability to stabilize catalysts and increase reaction rates without affecting enantioselectivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-oxido-3-(3-phenylpropyl)pyridin-1-ium |
InChI |
InChI=1S/C14H15NO/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9H2 |
InChI Key |
GXVPMMFDDIQTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


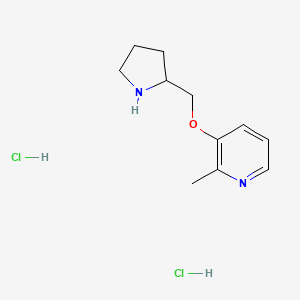
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
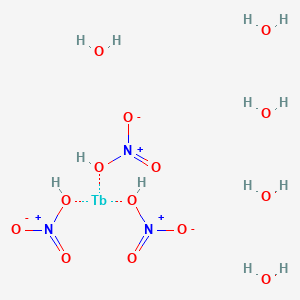
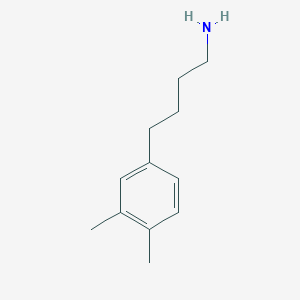
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
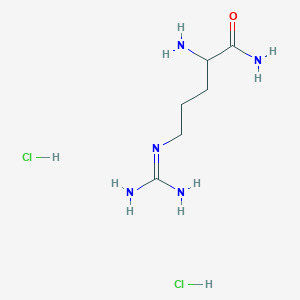
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)


